molecular formula C16H20ClNOS B2745980 N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide CAS No. 881440-59-1

N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide

Cat. No.: B2745980
CAS No.: 881440-59-1
M. Wt: 309.85
InChI Key: LKMPOLAGRXIPAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .


Physical and Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, stability, and reactivity .

Scientific Research Applications

Inhibitors of NF-kappaB and AP-1 Gene Expression

Research by Palanki et al. (2000) focused on the structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. This work is significant in understanding the molecular mechanisms of transcription regulation and potential therapeutic applications (Palanki et al., 2000).

Recovery of Palladium(II) from Complex Chloride Solutions

Ortet and Paiva (2015) explored the use of thioamide derivatives, including N-methyl-N-cyclohexyl-octanthioamide, in recovering Palladium(II) from chloride media. This application is crucial in the field of hydrometallurgy and recycling of precious metals (Ortet & Paiva, 2015).

Functionalization of Microporous Lanthanide-Based Metal-Organic Frameworks

Wang et al. (2016) researched the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. This study is relevant in the development of materials with specific gas adsorption and sensing properties (Wang et al., 2016).

Rotational Spectroscopy and Chemical Modeling of N-methylformamide

Belloche et al. (2017) conducted a study on N-methylformamide, focusing on its rotational spectrum and theoretical description. This research is significant for understanding molecular structures and their interstellar presence (Belloche et al., 2017).

Antimicrobial Agents

Chambhare et al. (2003) synthesized and evaluated N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds for their antibacterial and antimycobacterial activities. This research contributes to the development of new antimicrobial agents (Chambhare et al., 2003).

Antiproliferative Activity

Van Rensburg et al. (2017) investigated 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative properties against the phospholipase C enzyme, an important study in cancer research (Van Rensburg et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of neuropathic pain in humans and mammals .

Mode of Action

N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide interacts with sEH, inhibiting its function . The inhibition of sEH allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . This results in beneficial effects for the therapy of renal diseases, hypertension, and pain states .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of arachidonic acid . By maintaining high concentrations of epoxy fatty acids, the compound can influence various biochemical pathways, favoring therapeutic outcomes for certain diseases .

Pharmacokinetics

The major drawbacks of adamantyl-containing urea-based sEH inhibitors, which include N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide, are rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors involves mainly hydroxylation at the bridging and bridgehead positions of adamantane , and the rate of metabolism is proportional to their lipophilicity .

Result of Action

The result of the action of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide is the inhibition of sEH, leading to a high concentration of epoxy fatty acids . This can have therapeutic effects in the treatment of renal diseases, hypertension, and pain states .

Action Environment

The action, efficacy, and stability of N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the rate of metabolism of the compound, which is a key factor in its action, is proportional to its lipophilicity . Therefore, factors that affect the lipophilicity of the compound, such as the presence of other lipophilic substances, could potentially influence its action and efficacy .

Safety and Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

This involves predicting or discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

N-[(3-chloro-1-adamantyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNOS/c17-16-7-11-4-12(8-16)6-15(5-11,9-16)10-18-14(19)13-2-1-3-20-13/h1-3,11-12H,4-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPOLAGRXIPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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